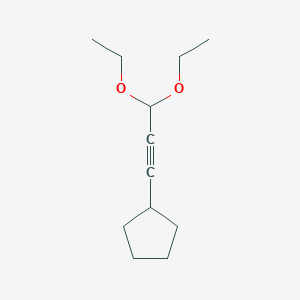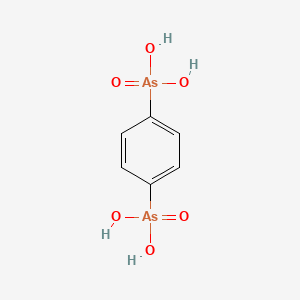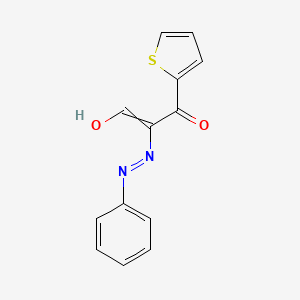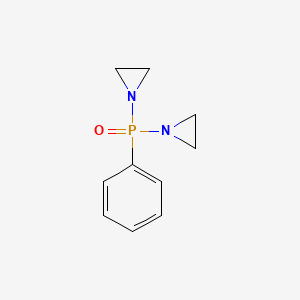![molecular formula C12H14N2O2 B14002413 N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide CAS No. 64230-50-8](/img/structure/B14002413.png)
N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 protein and inhibiting the cell cycle . This compound also interacts with the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles and has an indole structure.
Serotonin: A neurotransmitter with an indole structure involved in mood regulation.
Uniqueness
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is unique due to its specific acetamide and indole functional groups, which confer distinct biological activities. Its ability to inhibit cancer cell growth through apoptosis and cell cycle arrest sets it apart from other indole derivatives .
Propriétés
Numéro CAS |
64230-50-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
N-methyl-N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14(2)7-10-9-5-3-4-6-11(9)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,16) |
Clé InChI |
NSVUJXXCBDCYRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC1C2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)




![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)


![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)


